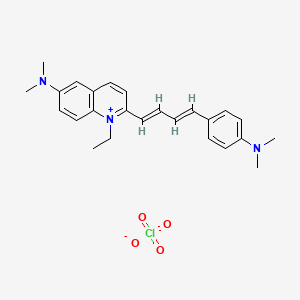

LDS-751

Description

Propriétés

Numéro CAS |

181885-68-7 |

|---|---|

Formule moléculaire |

C25H30ClN3O4 |

Poids moléculaire |

472.0 g/mol |

Nom IUPAC |

2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine perchlorate |

InChI |

InChI=1S/C25H30N3.ClHO4/c1-6-28-23(16-13-21-19-24(27(4)5)17-18-25(21)28)10-8-7-9-20-11-14-22(15-12-20)26(2)3;2-1(3,4)5/h7-19H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

FGBAVQUHSKYMTC-UHFFFAOYSA-M |

Origine du produit |

United States |

Foundational & Exploratory

LDS-751: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a versatile, cell-permeant, far-red fluorescent dye with unique spectral properties that make it a valuable tool in a variety of biological research applications. Initially characterized as a nucleic acid stain, its utility extends to the specific labeling of mitochondria in living cells, a characteristic governed by mitochondrial membrane potential. This dual nature, combined with its significant fluorescence enhancement upon binding to dsDNA, offers researchers a flexible probe for cellular imaging, flow cytometry, and other fluorescence-based assays. This technical guide provides an in-depth overview of the core fluorescence spectrum of this compound, detailed experimental protocols, and a visual representation of its staining mechanisms.

Core Spectroscopic and Physicochemical Properties

The fluorescence characteristics of this compound are fundamental to its application. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 561 nm | When bound to dsDNA.[1][2] Can be excited by a 488 nm laser line.[1] |

| Emission Maximum (λem) | ~710 - 712 nm | Long wavelength emission is useful for multicolor analysis.[1][2] |

| Quantum Yield (Φ) | 0.014 | In methanol; has been used as a fluorescence standard.[3] |

| Fluorescence Enhancement | ~20-fold | Upon binding to double-stranded DNA (dsDNA).[1] |

| Molar Extinction Coefficient (ε) | Not readily available | Researchers may need to contact the manufacturer for this information.[4] |

| Fluorescence Lifetime (τ) | Not readily available | |

| Molecular Weight | 471.98 g/mol | |

| Solubility | Water, DMSO |

Staining Mechanisms and Cellular Localization

The primary utility of this compound stems from its differential localization based on cell viability and metabolic state. In live, nucleated cells, this compound is actively sequestered into mitochondria, a process dependent on the mitochondrial membrane potential. In contrast, in fixed and permeabilized cells, or in non-nucleated cells, it primarily functions as a nucleic acid stain.

Experimental Protocols

General Cell Staining Protocol (Suspension and Adherent Cells)

This protocol provides a general guideline for staining both suspension and adherent cells with this compound. Optimization of dye concentration and incubation time may be necessary for different cell types.

-

Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution Preparation: Dilute the stock solution in an appropriate buffer (e.g., PBS or cell culture medium) to a final working concentration of 1 to 10 µM.

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension and resuspend the cell pellet in the this compound working solution.

-

Adherent Cells: Grow cells on coverslips or in culture dishes. Remove the culture medium and add the this compound working solution.

-

-

Incubation: Incubate the cells for 15 to 60 minutes at room temperature, protected from light.

-

Washing (Optional): For applications requiring low background fluorescence, cells can be washed with buffer after incubation.

-

Analysis: Analyze the stained cells using fluorescence microscopy, flow cytometry, or a microplate reader with appropriate filter sets for far-red fluorescence.

Mitochondrial Staining Protocol for Live Cells

This protocol is specifically for visualizing mitochondria in living cells, leveraging the dye's dependence on mitochondrial membrane potential.

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

-

Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium at a concentration of 0.1 to 2 µM.

-

Staining: Remove the existing culture medium and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 15 to 30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Imaging: Image the cells directly in the staining solution or after replacing it with fresh, pre-warmed medium. Use a fluorescence microscope equipped for detecting far-red fluorescence.

-

Control Experiment: To confirm that the staining is dependent on mitochondrial membrane potential, cells can be pre-treated with a mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), before staining with this compound. A significant reduction in fluorescence intensity would confirm mitochondrial-specific staining.

-

Experimental Workflow for Mitochondrial Staining and Analysis

The following diagram illustrates a typical workflow for assessing mitochondrial localization of this compound.

Applications in Research and Drug Development

The distinct properties of this compound make it suitable for a range of applications:

-

Multicolor Flow Cytometry: Its far-red emission minimizes spectral overlap with common fluorophores, facilitating its inclusion in complex multi-parameter analyses.

-

Mitochondrial Research: As a reporter of mitochondrial membrane potential, this compound can be used to study mitochondrial health, function, and dysfunction in response to various stimuli, including drug candidates.

-

Cell Viability and Proliferation Assays: In conjunction with other dyes, it can help differentiate between nucleated and non-nucleated cells or between live and dead cells in certain contexts.

-

High-Content Screening: The cell-permeant nature and robust signal of this compound are advantageous for automated imaging and analysis of cellular responses to compound libraries.

Conclusion

This compound is a powerful fluorescent probe with a well-defined spectral profile and a unique dual-staining capability that is dependent on cellular context. Its far-red emission and sensitivity to mitochondrial membrane potential provide researchers and drug development professionals with a valuable tool for investigating cellular structure, function, and response to therapeutic interventions. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research settings.

References

LDS-751 excitation and emission wavelengths

An In-depth Technical Guide to LDS-751: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cell-permeant, far-red fluorescent dye initially characterized as a nucleic acid stain. However, extensive research has revealed its preferential localization to mitochondria in viable nucleated cells, a characteristic dependent on mitochondrial membrane potential. This guide provides a comprehensive overview of the technical details of this compound, including its spectral properties, key quantitative data, and detailed protocols for its application in fluorescence microscopy and flow cytometry.

Introduction

This compound is a styryl dye that has become a versatile tool in cellular biology. While it can bind to nucleic acids, particularly DNA, its primary application in live-cell imaging stems from its ability to accumulate in mitochondria with an intact membrane potential.[1][2] This property makes it a valuable probe for assessing mitochondrial health and function. Its far-red emission profile also renders it suitable for multicolor imaging experiments with reduced spectral overlap with common green and red fluorophores. This document serves as a technical resource for researchers utilizing this compound, providing essential data and methodologies for its effective use.

Photophysical Properties

The fluorescence of this compound is highly dependent on its environment. A significant enhancement in fluorescence intensity is observed upon binding to double-stranded DNA (dsDNA).[3][4] In live cells, its accumulation in the lipid-rich environment of the inner mitochondrial membrane is also associated with a bright fluorescent signal.

Spectral Characteristics

The excitation and emission maxima of this compound can vary slightly depending on the solvent and whether it is bound to a biological macromolecule. The dye can be efficiently excited by the popular 488 nm laser line, making it compatible with most standard flow cytometers and fluorescence microscopes.[3][4]

Table 1: Spectral Properties of this compound

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Notes |

| General | ~561 | ~712 | In a free state.[5] |

| Bound to dsDNA | ~543 | ~712 | Exhibits up to a 20-fold fluorescence enhancement.[3][4] |

| In Methanol | Not specified | Not specified | A quantum yield of 0.014 has been reported in this solvent. |

Quantitative Data

Quantitative photophysical data for this compound, particularly when bound to nucleic acids, is not extensively documented in publicly available literature. The following table summarizes the currently available information.

Table 2: Quantitative Photophysical Data for this compound

| Parameter | Value | Condition |

| Molar Extinction Coefficient (ε) | >50,000 cm⁻¹M⁻¹ | Characteristic of cyanine (B1664457) dyes.[6] |

| Fluorescence Quantum Yield (Φf) | 0.014 | In methanol. |

| Fluorescence Lifetime (τ) | Not Reported |

Cellular Staining Characteristics

In viable nucleated cells, this compound is predominantly localized to the mitochondria and is excluded from the nucleus.[1][2] This staining pattern is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a significant reduction in this compound fluorescence.[1] This characteristic is critical for interpreting experimental results, as changes in mitochondrial potential can be mistaken for a loss of cells if this compound is used as a simple nuclear counterstain.

Experimental Protocols

General Handling and Storage

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light and moisture.

Staining Mitochondria in Live Cells for Fluorescence Microscopy

This protocol is designed for staining mitochondria in adherent cells cultured on coverslips.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips with cultured adherent cells

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 0.02-20 µg/mL. The optimal concentration should be determined empirically for each cell type and experimental setup.[1]

-

Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

-

Imaging: Mount the coverslip on a microscope slide with a drop of warm PBS or imaging buffer. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 540-560 nm and emission collection above 650 nm).

References

- 1. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

LDS-751: A Technical Guide to a Versatile Fluorescent Probe for Nuclear and Mitochondrial Staining

For Immediate Release

This technical guide provides an in-depth analysis of LDS-751, a cell-permeant fluorescent dye. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its dual-staining capabilities for both nucleic acids and mitochondria, contingent on cell viability and mitochondrial membrane potential. This guide details the biophysical properties of this compound, experimental protocols for its application, and the underlying mechanisms of its fluorescence.

Core Concepts: The Dual Staining Nature of this compound

This compound is characterized as a fluorescent nucleic acid stain.[1][2][3] In solution, the dye exhibits minimal fluorescence; however, upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced by approximately 20-fold.[2][3] This property makes it a valuable tool for the detection and quantification of nucleic acids.

However, a critical characteristic of this compound is its behavior in live, nucleated cells. In these contexts, this compound is largely excluded from the nucleus and instead accumulates in mitochondria.[4][5] This mitochondrial staining is not arbitrary; it is dependent on the mitochondrial membrane potential.[4][5][6] this compound binds to polarized mitochondrial membranes, a feature of healthy, functioning mitochondria.[4][5][6] This dependence on membrane potential allows this compound to serve as an indicator of mitochondrial health.

In contrast, in fixed or dead cells where membrane integrity is compromised, this compound can freely access and stain the nucleus, consistent with its properties as a nucleic acid dye. This differential staining pattern makes this compound a versatile tool for assessing cell viability and mitochondrial function.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative properties of this compound based on available data.

Table 1: Biophysical and Spectral Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (on dsDNA) | ~543 nm | [2] |

| Alternative Excitation | Can be excited by 488 nm laser line | [2][3] |

| Emission Maximum | ~712 nm | [2][3] |

| Fluorescence Enhancement (upon binding to dsDNA) | ~20-fold | [2][3] |

| Molecular Weight | 471.98 g/mol | |

| Appearance | Dark green powder | |

| Solvents | Water, Dimethylsulfoxide (DMSO) |

Table 2: Staining Characteristics of this compound in Different Cell Types and Conditions

| Condition | Primary Staining Target | Mechanism | Source(s) |

| Live, Viable Nucleated Cells | Mitochondria | Accumulation in polarized mitochondrial membranes | [4][5][6] |

| Fixed or Dead Cells | Nucleus | Binding to nucleic acids (DNA) | [1] |

| Anucleated Cells (e.g., Red Blood Cells) | No staining | Lack of nucleus and mitochondria | [2] |

| Cells with Depolarized Mitochondria | Reduced/Absent Mitochondrial Staining | Loss of mitochondrial membrane potential prevents dye accumulation | [4][5][6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Live-Cell Mitochondrial Staining with this compound

This protocol is designed for the visualization of mitochondria in living cells.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Live cells in culture

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare a working solution of this compound in cell culture medium. A final concentration in the range of 1 to 10 µM is recommended as a starting point. High concentrations may lead to non-specific staining.

-

Remove the existing medium from the cultured cells and replace it with the this compound staining solution.

-

Incubate the cells for 15 to 60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

-

(Optional) Wash the cells once with pre-warmed PBS or fresh culture medium to remove excess dye and reduce background fluorescence.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation ~543 nm, emission ~712 nm).

Protocol 2: Co-staining with a Nuclear Marker to Differentiate Mitochondrial and Nuclear Localization

This protocol demonstrates the distinct localization of this compound in mitochondria in live cells by co-staining with a known nuclear stain like Acridine Orange or DAPI.

Materials:

-

This compound working solution (as in Protocol 1)

-

Acridine Orange or DAPI working solution

-

Live cells in culture

-

Confocal or fluorescence microscope

Procedure:

-

Stain the live cells with this compound as described in Protocol 1.

-

Following the this compound incubation, add the nuclear stain (e.g., Acridine Orange or DAPI) at its recommended concentration.

-

Incubate for the time specified for the nuclear stain.

-

Wash the cells with PBS.

-

Image the cells using a confocal or fluorescence microscope, capturing images in the respective channels for this compound and the nuclear stain. The resulting images should show minimal co-localization of the two dyes in healthy, live cells.[4][5]

Protocol 3: Demonstrating the Dependence of this compound Staining on Mitochondrial Membrane Potential

This experiment uses a mitochondrial depolarizing agent to show that this compound accumulation in mitochondria is dependent on the membrane potential.

Materials:

-

This compound working solution

-

Mitochondrial depolarizing agent (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Valinomycin)

-

Live cells in culture

-

Fluorescence microscope

Procedure:

-

Culture cells on separate coverslips or in different wells of a multi-well plate.

-

Treat one set of cells with the mitochondrial depolarizing agent at an effective concentration for a duration sufficient to disrupt the mitochondrial membrane potential. The other set of cells will serve as the untreated control.

-

Stain both the treated and untreated cells with this compound according to Protocol 1.

-

Image both sets of cells using a fluorescence microscope with identical acquisition settings.

-

A dramatic reduction in mitochondrial fluorescence in the cells treated with the depolarizing agent will be observed, confirming the dependence of this compound staining on the mitochondrial membrane potential.[4][5][6]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental logic described in this guide.

Caption: this compound staining is cell-viability dependent.

Caption: Workflow for mitochondrial potential assay.

References

LDS-751 Binding Affinity for DNA vs. RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to LDS-751

This compound is a cell-permeant fluorescent dye belonging to the cyanine (B1664457) family. It is widely used in cellular imaging and flow cytometry to stain nucleic acids. The fluorescence of this compound is significantly enhanced upon binding to nucleic acids, a characteristic feature of many cyanine dyes which exhibit low intrinsic fluorescence in aqueous solution but become highly fluorescent upon association with macromolecules. This property makes them valuable tools for detecting and quantifying nucleic acids.

Evidence for Differential Binding Affinity: Spectral Properties

The most direct evidence for a differential interaction of this compound with DNA and RNA comes from its distinct spectral properties when bound to each type of nucleic acid. The excitation and emission maxima of this compound shift depending on its binding partner, indicating a difference in the microenvironment of the dye when associated with DNA versus RNA. This suggests a variation in the binding mode and, consequently, the binding affinity.

A summary of the spectral properties of this compound when bound to DNA and RNA is presented in Table 1.

| Nucleic Acid | Excitation Maximum (nm) | Emission Maximum (nm) |

| DNA | 543 | 712 |

| RNA | 590 | 607 |

| Table 1: Spectral Properties of this compound Bound to DNA and RNA. This data indicates a significant shift in both the excitation and emission spectra of this compound upon binding to DNA versus RNA, suggesting a difference in the binding interaction.[1] |

The substantial difference in the emission maxima, in particular, points towards a distinct electronic environment for the dye when it interacts with the unique structural features of DNA and RNA. It has been noted that upon binding to dsDNA, this compound exhibits an approximately 20-fold enhancement in fluorescence.[2][3] While a specific fluorescence enhancement factor for RNA is not cited, the differing spectral properties imply that the quantum yield of this compound is likely different when bound to RNA compared to DNA.

Quantitative Analysis of Binding Affinity: A Comparative Overview

While specific dissociation constants (Kd) for this compound are not available in the reviewed literature, the binding affinities of other cyanine dyes for nucleic acids have been studied. These studies can provide a comparative context for understanding the potential binding behavior of this compound.

Cyanine dyes can interact with nucleic acids through various modes, including intercalation between base pairs, minor groove binding, and external binding.[4][5] The binding affinity is influenced by the dye's structure, charge, and the sequence and conformation of the nucleic acid. For instance, some cyanine dyes exhibit high affinity for dsDNA, with dissociation constants in the nanomolar to micromolar range.[6][7] The binding to RNA is generally less studied for many cyanine dyes but is known to occur, often with different affinities and spectral consequences compared to DNA binding.[7]

To provide a definitive quantitative comparison of this compound's binding affinity for DNA versus RNA, experimental determination of the dissociation constants is necessary. The following section outlines a detailed protocol for this purpose.

Experimental Protocol: Determination of Dissociation Constant (Kd) by Fluorescence Titration

Fluorescence titration is a common and robust method for determining the binding affinity of a fluorescent ligand to a macromolecule. The principle lies in monitoring the change in fluorescence intensity of the ligand (this compound) as the concentration of the nucleic acid (DNA or RNA) is incrementally increased. The resulting binding curve can be analyzed to determine the dissociation constant (Kd).

Materials and Reagents

-

This compound stock solution (e.g., in DMSO or water)

-

Purified dsDNA (e.g., calf thymus DNA) of known concentration

-

Purified RNA (e.g., ribosomal RNA or a specific transcript) of known concentration

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salt concentration, pH 7.4)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes

Experimental Workflow

The following diagram illustrates the general workflow for a fluorescence titration experiment.

Detailed Methodological Steps

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

-

Prepare a working solution of this compound in the binding buffer. The concentration should be low enough to be in the linear range of the fluorometer and significantly below the expected Kd. A starting concentration of 1-10 µM is often used.

-

Prepare concentrated stock solutions of dsDNA and RNA in the same binding buffer. The concentration should be accurately determined by UV-Vis spectrophotometry.

-

-

Fluorometer Setup:

-

Set the excitation and emission wavelengths on the fluorometer according to the known maxima for this compound bound to either DNA or RNA (see Table 1).

-

Optimize the slit widths to obtain a good signal-to-noise ratio.

-

-

Titration Procedure:

-

Place a known volume of the this compound working solution into the cuvette.

-

Record the initial fluorescence intensity (F₀).

-

Add a small aliquot of the concentrated nucleic acid stock solution to the cuvette.

-

Mix gently and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity (F).

-

Repeat the addition of nucleic acid aliquots, recording the fluorescence after each addition, until the fluorescence signal no longer changes significantly (saturation).

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution at each step of the titration.

-

Calculate the change in fluorescence (ΔF = F - F₀) for each nucleic acid concentration.

-

Plot ΔF as a function of the total nucleic acid concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The following equation can be used for a 1:1 binding stoichiometry:

ΔF = (ΔF_max * [NA]) / (Kd + [NA])

where:

-

ΔF is the change in fluorescence intensity.

-

ΔF_max is the maximum change in fluorescence at saturation.

-

[NA] is the concentration of the nucleic acid.

-

Kd is the dissociation constant.

-

-

Logical Relationship for Data Interpretation

The interpretation of the experimental data follows a clear logical progression to arrive at the binding affinity.

Conclusion

While direct quantitative data on the binding affinity of this compound for DNA versus RNA is not currently available in the public domain, the distinct spectral characteristics of the dye when bound to these nucleic acids provide strong qualitative evidence for a differential interaction. For researchers and drug development professionals requiring precise binding affinities, the detailed fluorescence titration protocol provided in this guide offers a robust methodology to determine the dissociation constants for both this compound/DNA and this compound/RNA complexes. The generation of this quantitative data will be crucial for a comprehensive understanding and application of this compound in nucleic acid research.

References

- 1. Properties of classic nucleic acid stains—Table 8.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]

LDS-751 Dye: A Comprehensive Technical Guide for Advanced Research

An in-depth exploration of the structure, chemical properties, and applications of the far-red fluorescent dye, LDS-751, tailored for researchers, scientists, and professionals in drug development.

This compound is a cell-permeant, far-red fluorescent nucleic acid stain that has garnered significant attention in various biological research fields. Its unique spectral properties and affinity for nucleic acids make it a valuable tool for multicolor analysis, particularly in flow cytometry and fluorescence microscopy. This guide provides a detailed overview of its core characteristics, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound, with the chemical name 2-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-3-ethylbenzothiazolium perchlorate, is a cationic dye. Its defining characteristic is a substantial increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This fluorescence enhancement is reported to be approximately 20-fold.[1][2][3] While it has a peak excitation at ~543 nm when bound to dsDNA, it can be efficiently excited by the common 488 nm laser line, making it compatible with standard instrumentation.[1][3]

In live, nucleated cells, this compound exhibits a distinct behavior. It is largely excluded from the nucleus and instead preferentially binds to the polarized membranes of mitochondria.[1][4][5] This phenomenon is attributed to the mitochondrial membrane potential. Depolarization of the mitochondrial membrane leads to a significant reduction in this compound staining.[5][6] This characteristic makes this compound a useful tool for assessing mitochondrial health, though it necessitates careful interpretation when used as a nuclear stain in living cells.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: General Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₀ClN₃O | [2] |

| Molecular Weight | 471.98 g/mol | [1][7] |

| CAS Number | 181885-68-7 | [2][4][7] |

| Appearance | Dark green/violet solid powder | [1][2] |

| Solubility | DMSO, water | [1][2] |

Table 2: Spectral Properties

| Property | Value (Bound to dsDNA) | Reference |

| Excitation Maximum (λex) | ~543 nm | [1][5][8] |

| Emission Maximum (λem) | ~712 nm | [1][2][5][8][9] |

| Alternative Excitation | 488 nm | [1][2][3] |

| Fluorescence Enhancement | ~20-fold | [1][2][3] |

Mechanism of Action and Cellular Staining

The mechanism of this compound's fluorescence enhancement involves its interaction with nucleic acids. As a nucleic acid stain, it is believed to intercalate into the DNA double helix. This binding event restricts the molecule's rotational freedom, leading to a significant increase in its fluorescence quantum yield.

Caption: Mechanism of this compound fluorescence enhancement upon binding to dsDNA.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are sample protocols for common applications of this compound.

General Staining Protocol for Microscopy

This protocol is a general guideline for staining both adherent and suspension cells for fluorescence microscopy.

-

Reagent Preparation:

-

Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light.

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS) or serum-free medium to a final concentration of 1-10 µM.[1] The optimal concentration should be determined empirically for each cell type and application.

-

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in imaging-compatible plates. Wash the cells once with PBS.

-

Suspension Cells: Harvest cells by centrifugation and wash once with PBS. Resuspend the cell pellet in PBS or serum-free medium.

-

-

Staining:

-

Add the this compound working solution to the cells and incubate for 15 to 60 minutes at room temperature or 37°C, protected from light.[1]

-

For fixed cell staining, cells should be fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) prior to staining.

-

-

Washing:

-

Wash the cells two to three times with PBS to remove excess dye.

-

-

Imaging:

-

Mount the coverslips with an appropriate mounting medium or directly image the cells in PBS.

-

Visualize using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., excitation around 540-560 nm and emission above 650 nm).

-

Protocol for Flow Cytometry

This compound is frequently used in flow cytometry to identify nucleated cells or in combination with other fluorophores for multicolor analysis.

-

Reagent Preparation:

-

Prepare a 5-10 mM stock solution of this compound in DMSO.[1]

-

Prepare a working solution of 1-10 µM in a suitable buffer (e.g., PBS with 1% BSA).

-

-

Cell Staining:

-

Resuspend up to 1 x 10⁶ cells in 1 mL of the this compound working solution.

-

Incubate for 15 to 30 minutes at room temperature, protected from light.

-

(Optional) If performing multicolor analysis, add other fluorescently conjugated antibodies according to the manufacturer's protocols.

-

-

Analysis:

-

Analyze the stained cells directly on a flow cytometer without washing.

-

Use the 488 nm or 561 nm laser for excitation and collect the emission signal in a far-red channel (e.g., >670 nm).

-

Caption: General experimental workflow for using this compound in microscopy and flow cytometry.

Applications in Research

This compound's properties lend it to a variety of research applications:

-

Multicolor Flow Cytometry: Due to its far-red emission, this compound can be used in conjunction with a wide range of other fluorophores that emit in the blue, green, and red regions of the spectrum with minimal spectral overlap.[2]

-

Identification of Nucleated Cells: In whole blood analysis, this compound can be used to distinguish nucleated leukocytes from anucleated red blood cells and platelets.[1][7] However, caution is advised as it can also stain other blood cells and dead cells.[7][10]

-

Mitochondrial Staining in Live Cells: As it accumulates in mitochondria of living cells in a membrane potential-dependent manner, this compound serves as a marker for mitochondrial localization and health.[5][6]

-

Cell Cycle Analysis: While not a stoichiometric DNA stain in the same way as propidium (B1200493) iodide or DAPI, it can be used in some contexts for cell cycle analysis, particularly to identify cells with condensed chromatin.

Limitations and Considerations

-

Live vs. Fixed Cells: The staining pattern of this compound differs significantly between live and fixed cells. In live cells, it primarily stains mitochondria, whereas in fixed and permeabilized cells, it will stain the nucleus. This is a critical consideration for experimental design and data interpretation.

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light.

-

Potential for Artifacts: In flow cytometry studies of leukocyte function, it has been reported that this compound may alter some cellular responses compared to antibody-based identification methods.[7][10]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of sample fixation and the use of this compound or anti-CD45 for leukocyte identification in mouse whole blood for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LDS 751 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 9. Spectrum [LDS 751] | AAT Bioquest [aatbio.com]

- 10. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

LDS-751: A Technical Guide to Quantum Yield and Brightness for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye with applications in cellular imaging and flow cytometry. Its utility stems from its ability to stain nucleic acids and, notably, to accumulate in mitochondria of live cells in a membrane potential-dependent manner. A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to double-stranded DNA (dsDNA). This document provides a technical overview of the quantum yield and brightness of this compound, based on available data, and outlines experimental protocols for its application.

Core Photophysical Properties

Understanding the quantum yield and brightness of a fluorophore is critical for designing and interpreting fluorescence-based experiments. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Quantitative Data Summary

| Property | Value | Conditions |

| Excitation Maximum (λ_ex_) | ~543 nm | Bound to dsDNA[1][2] |

| ~561 nm | General | |

| Emission Maximum (λ_em_) | ~712 nm | General[1] |

| Quantum Yield (Φ) | 0.014 | In methanol[3] |

| Fluorescence Enhancement | ~20-fold | Upon binding to dsDNA[1] |

Table 1: Summary of this compound Photophysical Properties.

| Parameter | Value |

| Molar Extinction Coefficient (ε) | Data not available in searched resources. |

| Brightness (ε × Φ) | Cannot be calculated without the molar extinction coefficient. |

Table 2: Brightness Parameters of this compound.

Experimental Protocols

Measuring Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is often measured relative to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For far-red dyes, standards like Cresyl Violet might be considered. The quantum yield of this compound in methanol (B129727) was determined using Cresyl Violet (in methanol, Φ = 0.54) as a reference[3].

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the solvent of interest (e.g., methanol, water, or a buffer suitable for DNA binding studies).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

-

The quantum yield of the this compound sample (Φ_sample_) can be calculated using the following equation:

Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Mitochondrial Staining in Live Cells

This compound accumulates in the mitochondria of live cells, a process dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane leads to a significant reduction in this compound staining[4].

Methodology:

-

Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions until the desired confluency is reached.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO). Dilute the stock solution in cell culture medium to the desired final working concentration (typically in the low micromolar range).

-

Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells with pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 540-560 nm and emission collection above 650 nm).

Application in Flow Cytometry

This compound can be used in flow cytometry to identify and analyze cell populations. Due to its mitochondrial staining in live cells, a common application is the assessment of mitochondrial membrane potential.

Gating Strategy for Mitochondrial Staining

A typical gating strategy for analyzing this compound stained cells to assess mitochondrial function would involve sequential gating to isolate the cell population of interest and then analyzing the fluorescence intensity of this compound.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development, particularly for the analysis of mitochondrial function in live cells. While there is a need for more comprehensive characterization of its photophysical properties, the available data indicates that it is a potent far-red fluorescent probe. The protocols outlined in this guide provide a starting point for the effective use of this compound in cellular imaging and flow cytometry applications. Further research to determine its molar extinction coefficient and quantum yield under various biological conditions will be crucial for a more complete understanding and optimization of its use.

References

LDS-751 Staining: A Technical Guide for Live and Fixed Cell Applications

An In-depth Analysis for Researchers and Drug Development Professionals

LDS-751 is a cell-permeant fluorescent dye widely utilized in cellular analysis, particularly in flow cytometry. Its unique staining characteristics, which differ significantly between live and fixed cells, offer both distinct advantages and potential pitfalls for the researcher. Understanding these differences is critical for accurate data interpretation and robust assay development. This guide provides a comprehensive overview of the mechanisms governing this compound staining in both viable and non-viable cell preparations, complete with detailed protocols and quantitative comparisons.

Core Staining Mechanisms: A Dichotomy Between Live and Fixed Cells

This compound is broadly categorized as a nucleic acid stain.[1][2] Its fluorescence is significantly enhanced upon binding to double-stranded DNA (dsDNA), with some reports indicating an approximate 20-fold increase in fluorescence intensity.[1][3] However, its localization and primary binding targets are fundamentally dictated by the physiological state of the cell.

In Live Cells: Mitochondrial Sequestration

In Fixed Cells: Nuclear Staining and Permeabilization

Cell fixation, typically with cross-linking agents like formaldehyde (B43269) or dehydrating agents like methanol, dramatically alters the staining profile of this compound. Fixation procedures increase the permeability of cellular membranes.[6][7] This increased permeability allows this compound to freely enter the nucleus and bind to its primary target, DNA.[5] Consequently, in fixed cells, this compound serves as an effective nuclear stain. It is important to note that fixation itself can impact fluorescence intensity. Studies have shown that paraformaldehyde fixation can lead to a decrease in the mean fluorescence intensity of this compound-labeled cells.[6][7]

Quantitative Data Summary

The differential behavior of this compound in live versus fixed cells is summarized in the table below, providing a clear comparison for experimental design.

| Parameter | Live Cells | Fixed Cells |

| Primary Staining Location | Mitochondria[4][5] | Nucleus[5] |

| Primary Binding Target | Polarized mitochondrial membranes[1][3][4] | Nuclear DNA[5] |

| Cellular Requirement | Intact, polarized mitochondrial membranes[4] | Permeabilized plasma and nuclear membranes[6][7] |

| Fluorescence Origin | Mitochondrial accumulation | DNA intercalation[1][3] |

| Common Application | Indicator of mitochondrial polarization, cell viability | Nuclear counterstain, identification of nucleated cells[5] |

| Potential for Artifacts | Misinterpretation as a nuclear stain; signal loss upon mitochondrial depolarization[4] | Decreased fluorescence intensity post-fixation[6][7] |

Experimental Protocols

The following protocols provide a general framework for staining live and fixed cells with this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental context.

Protocol 1: Staining of Live Cells

This protocol is adapted for suspension or adherent cells and is suitable for analysis by flow cytometry or fluorescence microscopy.

Reagents:

-

This compound stock solution (5-10 mM in DMSO)[1]

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation:

-

For adherent cells, wash with PBS and trypsinize if necessary to create a single-cell suspension.

-

For suspension cells, centrifuge to pellet and wash with PBS.

-

Resuspend cells in serum-free medium or PBS to the desired concentration.

-

-

Staining:

-

Analysis:

Protocol 2: Staining of Fixed Cells

This protocol is intended for cells that have been fixed prior to staining, a common workflow in immunocytochemistry.

Reagents:

-

This compound stock solution (5-10 mM in DMSO)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)[5]

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[5]

-

Serum-free cell culture medium or PBS

Procedure:

-

Cell Preparation and Fixation:

-

Permeabilization:

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in PBS.

-

Add the this compound working solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[5]

-

-

Washing and Analysis:

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with PBS.[5]

-

Resuspend the cells in PBS or a suitable mounting medium for analysis by fluorescence microscopy or flow cytometry.

-

Visualizing the Staining Mechanisms and Workflow

To further elucidate the differential behavior of this compound and the experimental process, the following diagrams are provided.

Caption: Differential localization of this compound in live versus fixed cells.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 4. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of sample fixation and the use of this compound or anti-CD45 for leukocyte identification in mouse whole blood for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

LDS-751 for the Identification of Nucleated Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, fluorescent nucleic acid stain that has been utilized in various applications for the identification of nucleated cells, particularly in the context of flow cytometry.[1] Its utility stems from its ability to bind to nucleic acids, primarily DNA, resulting in a significant increase in fluorescence emission.[2][3][4] This guide provides an in-depth technical overview of this compound, including its mechanism of action, spectral properties, and detailed protocols for its use in identifying nucleated cells. It also addresses critical considerations for data interpretation, particularly in live-cell applications.

Core Principles and Mechanism of Action

This compound is a fluorescent dye that intercalates into the DNA double helix. This binding event leads to a substantial enhancement of its fluorescence quantum yield, with an approximate 20-fold increase upon binding to double-stranded DNA (dsDNA).[2][4][5] This property forms the basis of its application as a nucleic acid stain. In a mixed population of cells, such as whole blood, this compound can be used to differentiate nucleated cells (leukocytes) from anucleated cells (erythrocytes and platelets) due to the presence of a nucleus rich in DNA in the former.[1][2][5]

However, a crucial aspect of this compound's behavior in live cells is its preferential accumulation in mitochondria.[3][6] Studies have shown that in viable nucleated cells, this compound staining is almost exclusively localized to mitochondria with polarized membranes, showing little to no co-localization with nuclear stains like acridine (B1665455) orange.[3][6] This mitochondrial staining is dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial membrane significantly reduces this compound fluorescence.[6] Therefore, when using this compound with live cells, the resulting fluorescence is more indicative of mitochondrial status than nuclear status.[2][5][6] In fixed cells, where membrane potentials are disrupted, this compound can more readily access and stain the nuclear DNA.[7]

It is also important to note that this compound can indiscriminately stain dead cells, as the compromised cell membrane allows the dye to freely enter and bind to nucleic acids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) | Notes |

| Peak Excitation (on dsDNA) | 543[2][8] | Can also be excited by a 488 nm laser line.[2][4][5] |

| Peak Emission | 712[2][4][8][9] | Some sources report an emission maximum of 670 nm.[3] |

Table 2: Staining Protocol Parameters

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 5-10 mM in DMSO | Store at -20°C, protected from light.[2] |

| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type.[2] |

| Incubation Time | 15-60 minutes | Longer incubation times or higher concentrations may lead to non-specific staining.[2] |

Experimental Protocols

Protocol 1: Staining of Suspension or Adherent Cells for Microscopy or Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Suspension or adherent cells

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Staining Solution:

-

Cell Staining:

-

For adherent cells: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.

-

For suspension cells: Pellet the cells by centrifugation and resuspend them in the staining solution.

-

Incubate the cells for 15 to 60 minutes at room temperature, protected from light.[2]

-

-

Washing (Optional but Recommended):

-

After incubation, cells can be washed to remove excess dye.

-

For adherent cells: Remove the staining solution and wash the cells two to three times with PBS or culture medium.

-

For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh PBS or culture medium. Repeat the wash step two to three times.

-

-

Analysis:

Protocol 2: Fixation and Permeabilization for Nuclear Staining

This protocol is intended for applications where nuclear staining is desired and live-cell analysis is not required.

Materials:

-

Stained cells (from Protocol 1)

-

3.7% Formaldehyde (B43269) in PBS

-

0.2% Triton X-100 in PBS

Procedure:

-

Fixation:

-

Permeabilization:

-

Analysis:

-

Resuspend the cells in PBS for analysis by fluorescence microscopy or flow cytometry.

-

Visualizations

Mechanism of Action and Cellular Localization of this compound

Caption: this compound cellular localization and staining mechanism.

Experimental Workflow for Identifying Nucleated Cells

References

- 1. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. LDS 751 *CAS 181885-68-7* | AAT Bioquest [aatbio.com]

- 6. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discriminating between damaged and intact cells in fixed flow cytometric samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LDS 751 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 9. FluoroFinder [app.fluorofinder.com]

Methodological & Application

Application Notes and Protocols for LDS-751 Staining in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant, far-red fluorescent nucleic acid stain increasingly utilized in flow cytometry for the analysis of cellular populations.[1][2] Its unique spectral properties, including a large Stokes shift, make it a valuable tool in multicolor immunophenotyping and other complex cellular assays.[2] While excitable by the common 488 nm blue laser, its peak excitation is closer to 543 nm, with a long-wavelength emission maximum around 712 nm.[3][4] This document provides a detailed protocol for the use of this compound in flow cytometry, including considerations for live and fixed cell staining, compensation strategies, and data interpretation.

Principle of Staining

This compound exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, with an approximate 20-fold enhancement when bound to double-stranded DNA (dsDNA).[1][3] In viable, nucleated cells, studies have shown that this compound preferentially accumulates in mitochondria due to their high membrane potential, rather than staining the nuclear DNA.[5] Depolarization of the mitochondrial membrane leads to a dramatic reduction in this compound fluorescence.[5] However, in fixed and permeabilized cells, or in cells with compromised membrane integrity (non-viable cells), this compound can readily access and stain nuclear DNA.[6][7] This characteristic allows for its use in discriminating nucleated cells from anucleated cells like red blood cells and for identifying dead cells in a sample.[3][7]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in flow cytometry applications.

| Parameter | Value | Notes |

| Excitation Wavelength (Peak) | ~543 nm[2][3] | Can be efficiently excited by a 488 nm or 532 nm laser line.[3][4] |

| Emission Wavelength (Peak) | ~712 nm[2][3] | Detected in a far-red channel (e.g., 695/40 nm filter).[4] |

| Molecular Weight | 471.98 g/mol [3] | |

| Solvents for Stock Solution | DMSO or ddH₂O[3][6] | |

| Recommended Stock Solution Concentration | 5-10 mM (in DMSO)[3] or 10 mg/mL (in ddH₂O)[6] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6] |

| Recommended Working Concentration | 1-10 µM for live cells[3] or 10 µg/mL for fixed cells[6] | Optimal concentration should be determined empirically for each cell type and application. |

| Incubation Time | 15-60 minutes for live cells[3] or 1-5 minutes for fixed cells[6] | |

| Incubation Temperature | Room Temperature or 4°C[6][8] |

Experimental Protocols

I. Staining of Live Suspension Cells

This protocol is suitable for identifying nucleated cells and assessing mitochondrial membrane potential.

Materials:

-

This compound Stock Solution (e.g., 5 mM in DMSO)

-

Phosphate Buffered Saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)[6]

-

Cell suspension of interest

-

Flow cytometer

Procedure:

-

Cell Preparation: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in your desired buffer.

-

Staining: Add this compound working solution to the cell suspension to achieve a final concentration between 1-10 µM.[3] Titration is recommended to determine the optimal concentration for your specific cell type and instrument.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3]

-

Washing (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh buffer. This step can help reduce background fluorescence.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the emission in a far-red channel (e.g., using a 695/40 or similar filter).

II. Staining of Fixed and Permeabilized Cells

This protocol is designed for nuclear DNA staining in fixed cells, often in conjunction with intracellular antibody staining.

Materials:

-

This compound Stock Solution

-

PBS

-

Fixation Buffer (e.g., 3.7% formaldehyde (B43269) in PBS)[6]

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[6]

-

Cell suspension

Procedure:

-

Cell Fixation: Centrifuge cells and resuspend in fixation buffer. Incubate for 10 minutes at room temperature.[6]

-

Washing: Wash the cells twice with PBS.[6]

-

Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS.[6]

-

Staining: Resuspend the cells in 1 mL of this compound working solution (e.g., 10 µg/mL in PBS) and incubate for 1-5 minutes at room temperature, protected from light.[6]

-

Washing: Wash the cells twice with PBS.[6]

-

Data Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.

Mandatory Visualization

Caption: Workflow for live and fixed cell staining with this compound.

Considerations and Best Practices

-

Viability: In live cell preparations, this compound's mitochondrial staining is dependent on membrane potential.[5] Therefore, a bright this compound signal is indicative of healthy, polarized mitochondria. Dead or dying cells with depolarized mitochondria will show reduced this compound staining. However, because it can stain the nucleus of membrane-compromised cells, it is not a conventional live/dead stain like Propidium Iodide or Calcein-AM.[7] For unambiguous viability assessment, a dedicated viability dye is recommended.

-

Compensation: Due to its broad emission spectrum, this compound can cause spectral spillover into neighboring channels, particularly those used for detectors like APC or Alexa Fluor 700.[9][10] It is crucial to prepare single-stained compensation controls for this compound to accurately calculate and apply compensation.[11][12] This will ensure that the fluorescence detected in other channels is not due to spillover from this compound.

-

Multicolor Panels: When designing multicolor panels, be mindful of the potential for this compound to decrease the fluorescence intensity of other fluorochromes, such as FITC, especially in granulocytes.[7] It is advisable to use a spectra viewer to assess potential overlaps and to run comprehensive controls, including fluorescence-minus-one (FMO) controls, to set accurate gates.[12]

-

Alternative Leukocyte Identification: While this compound can be used to distinguish leukocytes from red blood cells, studies have shown that using a pan-leukocyte marker like CD45 may provide more accurate and reliable identification, especially in mouse whole blood.[7][13]

-

Light Sensitivity: this compound is sensitive to light, and all incubation steps should be performed in the dark to prevent photobleaching.[6] Samples should be analyzed as soon as possible after staining.

By following these detailed protocols and considering the specific properties of this compound, researchers can effectively incorporate this versatile dye into their flow cytometry workflows for robust and reproducible cellular analysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Properties of classic nucleic acid stains—Table 8.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Staining of cellular mitochondria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of Sample Fixation and the use of this compound or anti-CD45 for Leukocyte Identification in Mouse Whole Blood for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Protocol | Abcam [abcam.com]

- 9. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 12. youtube.com [youtube.com]

- 13. Comparison of sample fixation and the use of this compound or anti-CD45 for leukocyte identification in mouse whole blood for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using LDS-751

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. LDS-751 is a cell-permeant, far-red fluorescent dye that exhibits a strong affinity for polarized mitochondria in living cells. Its accumulation within the mitochondria is directly dependent on the membrane potential, making it a valuable tool for assessing mitochondrial health and the effects of various treatments on cellular bioenergetics. Upon mitochondrial depolarization, the fluorescence intensity of this compound is dramatically reduced.[1][2] This document provides detailed application notes and protocols for the use of this compound in measuring mitochondrial membrane potential.

Principle of Action

This compound is a cationic dye that is actively sequestered by mitochondria in a manner dependent on the negative charge of the inner mitochondrial membrane. In healthy, energized cells with a high mitochondrial membrane potential, this compound accumulates in the mitochondria, resulting in a bright fluorescent signal. When the mitochondrial membrane potential is dissipated, for instance by treatment with an uncoupling agent like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), the dye is no longer retained in the mitochondria, leading to a significant decrease in fluorescence. This change in fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.

dot graph a { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

} "this compound Principle of Action"

Data Presentation

Table 1: Spectral Properties of this compound and Common Mitochondrial Membrane Potential Dyes

| Dye | Excitation (nm) | Emission (nm) | Color | Ratiometric |

| This compound | ~543 (can be excited by 488) | ~712 | Far-Red | No |

| JC-1 (monomer) | ~488 | ~527 | Green | Yes |

| JC-1 (aggregate) | ~585 | ~590 | Red | Yes |

| TMRE | ~549 | ~575 | Orange-Red | No |

| Rhodamine 123 | ~507 | ~529 | Green | No |

Table 2: Comparison of Dyes for Measuring Mitochondrial Membrane Potential

| Feature | This compound | JC-1 | TMRE |

| Principle | Accumulates in polarized mitochondria; fluorescence decreases with depolarization. | Forms red aggregates in polarized mitochondria and green monomers in depolarized mitochondria. | Accumulates in polarized mitochondria; fluorescence decreases with depolarization. |

| Readout | Change in fluorescence intensity. | Ratio of red to green fluorescence. | Change in fluorescence intensity. |

| Advantages | Far-red emission minimizes spectral overlap with other common fluorophores. Good for multiplexing. | Ratiometric measurement is less sensitive to variations in cell number and dye loading. | Bright signal and well-characterized. |

| Limitations | Not ratiometric, so results can be influenced by cell number and dye concentration. | Can be challenging to optimize staining conditions. Monomer and aggregate equilibration times can differ. | Not ratiometric. Can be phototoxic at higher concentrations. |

| Typical Concentration | 0.02 - 20 µg/mL | 1 - 10 µM | 20 - 200 nM |

| Depolarization Effect | Dramatic reduction in fluorescence.[1][2] | Shift from red to green fluorescence. | Decrease in fluorescence intensity. |

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells (e.g., HeLa cells) with this compound and observing changes in mitochondrial membrane potential using fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) (optional, for positive control)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed HeLa cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Reagent Preparation:

-

This compound Stock Solution (1 mM): Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

-

This compound Working Solution (1 µM): Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1 µM.

-

CCCP Stock Solution (10 mM): Prepare a stock solution of CCCP in DMSO. Store at -20°C.

-

CCCP Working Solution (10 µM): Dilute the CCCP stock solution in complete cell culture medium to a final concentration of 10 µM.

-

-

Staining:

-

Remove the culture medium from the cells.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or complete culture medium.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~543/712 nm).

-

-

(Optional) Positive Control for Depolarization:

-

After acquiring baseline images, add the CCCP working solution to the cells and incubate for 10-20 minutes at 37°C.

-

Image the cells again using the same settings to observe the decrease in fluorescence.

-

Protocol 2: Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol outlines the procedure for staining suspension or adherent cells with this compound for analysis of mitochondrial membrane potential by flow cytometry.

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Suspension cells: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.

-

Adherent cells: Wash cells with PBS and detach them using a gentle cell dissociation reagent. Resuspend the cells in complete culture medium to a density of 1 x 10^6 cells/mL.

-

-

Staining:

-

Aliquot 1 mL of the cell suspension into FACS tubes.

-

Add this compound to a final concentration of 0.1-1 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

(Optional) Positive Control:

-

For a positive control for depolarization, treat a separate tube of cells with 10 µM CCCP for 10-20 minutes at 37°C prior to or during this compound staining.

-

-

Analysis:

-

Analyze the cells on a flow cytometer. This compound can be excited by a 488 nm laser, and its emission is collected in the far-red channel (e.g., APC-Cy7 or a similar channel, ~712 nm).

-

Record the fluorescence intensity of the this compound signal. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Gating Strategy for Flow Cytometry:

-

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and dead cells.

-

Singlet Gating: Use FSC-A vs. FSC-H to gate on single cells and exclude doublets.

-

This compound Fluorescence: Analyze the this compound fluorescence of the singlet cell population. A histogram of this compound intensity will show a peak corresponding to the healthy cell population. A shift of this peak to the left (lower fluorescence) indicates mitochondrial depolarization.

Troubleshooting

-

High Background Fluorescence: Ensure that all glassware is thoroughly rinsed to remove any residual detergents. Optimize the washing steps after staining.

-

Weak Signal: The staining concentration or incubation time may need to be optimized for your specific cell type. Ensure that the this compound stock solution has been stored properly to prevent degradation.

-

No Change with CCCP: Verify the activity of the CCCP. Prepare fresh dilutions if necessary. Ensure that the CCCP concentration and incubation time are sufficient to induce depolarization in your cell type.

This compound is a reliable and easy-to-use fluorescent probe for measuring mitochondrial membrane potential. Its far-red emission makes it particularly suitable for multicolor experiments. By following the protocols outlined in this document, researchers can effectively assess mitochondrial health and the impact of various experimental conditions on cellular bioenergetics.

References

LDS-751: Application Notes and Protocols for Staining Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDS-751 is a cell-permeant fluorescent dye that serves as a versatile tool in cell biology, primarily for the identification of nucleated cells and the assessment of mitochondrial health. In living adherent cells, this compound exhibits a distinct preference for mitochondria with a high membrane potential, resulting in a significant enhancement of its fluorescence. This characteristic makes it a valuable probe for investigating mitochondrial function and cell viability. Conversely, in fixed and permeabilized cells, this compound functions as a nucleic acid stain. Its emission in the far-red spectrum facilitates its use in multicolor imaging experiments with minimal spectral overlap with other common fluorophores.

Mechanism of Action

In healthy, viable cells, the accumulation of this compound within the mitochondria is driven by the organelle's negative membrane potential.[1][2] The dye's fluorescence intensity increases substantially upon sequestration in the mitochondrial matrix. A hallmark of early apoptosis is the depolarization of the mitochondrial membrane, which consequently leads to a reduction in mitochondrial this compound staining. In contrast, when the plasma membrane is compromised, as in necrotic cells or through fixation and permeabilization, this compound can access and intercalate with nuclear DNA, leading to prominent nuclear staining.

Data Presentation

Spectral Properties

| Property | Wavelength (nm) |

| Excitation Maximum | ~543 nm (bound to dsDNA); can be efficiently excited by a 488 nm laser line[3] |

| Emission Maximum | ~712 nm[3] |

Recommended Staining Parameters for Adherent Cells

| Parameter | Live Cell Imaging | Fixed Cell Staining |

| Concentration Range | 1 - 10 µM (a starting concentration of 5 µM is recommended for optimization) | 1 - 10 µM |

| Incubation Time | 15 - 60 minutes | 1 - 5 minutes[4] |

| Temperature | 37°C | Room Temperature |

| Typical Solvent for Stock | High-quality, anhydrous DMSO | High-quality, anhydrous DMSO |

Note: The provided concentration ranges are intended as a general guideline. Optimal conditions may vary depending on the specific cell type and experimental design. It is advisable to perform a concentration titration to determine the optimal staining concentration for your system, as high concentrations can result in non-specific staining.[3]

Experimental Protocols

Preparation of this compound Stock Solution

-

To prepare a 5-10 mM stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

-

Ensure the dye is completely dissolved by vortexing the solution briefly.

-

For storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture to maintain stability.

Protocol for Staining Live Adherent Cells

This protocol is designed for the visualization of mitochondria in living adherent cells.

-

Seed and culture adherent cells on an appropriate imaging vessel, such as glass-bottom dishes or coverslips, suitable for fluorescence microscopy.

-

Pre-warm the complete cell culture medium to 37°C.

-

Prepare the this compound working solution by diluting the stock solution in the pre-warmed complete medium to achieve the desired final concentration (e.g., 5 µM).

-

Carefully remove the existing culture medium from the cells.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered, and incubate for 15-60 minutes at 37°C in a light-protected environment.

-

(Optional) For experiments sensitive to background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed medium prior to imaging.

-

Proceed with image acquisition using a fluorescence microscope equipped with appropriate filters.

Protocol for Staining Fixed and Permeabilized Adherent Cells

This protocol is intended for nuclear staining in fixed adherent cells.

-

Culture adherent cells on coverslips until the desired confluency is reached.

-

Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 10 minutes at room temperature.[4]

-

Wash the cells three times with PBS, with each wash lasting 5 minutes.

-

To permeabilize the cell membranes, incubate with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.[4]

-

Repeat the washing step with PBS (three times for 5 minutes each).